Oglemilast
Übersicht
Beschreibung
Oglemilast, also known as GRC-3886, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4). It has been investigated for its potential in treating chronic obstructive pulmonary disease and asthma. The compound was originally developed by Glenmark Pharmaceuticals and has undergone various clinical trials to evaluate its efficacy and safety .
Wirkmechanismus
Target of Action
Oglemilast is a potent and orally active phosphodiesterase-4 (PDE4) inhibitor . PDE4 is a cAMP-specific phosphodiesterase and is the dominant PDE in inflammatory cells, vascular endothelial cells, smooth muscle cells, keratinocytes, chondrocytes, and the central nervous system .
Mode of Action
This compound interacts with its target, PDE4, by inhibiting its activity. This inhibition prevents the breakdown of cAMP, a major intracellular messenger . The increased intracellular levels of cAMP mediate the actions of the beta-sympathomimetic agonists .
Biochemical Pathways
The inhibition of PDE4 by this compound affects the cAMP pathway. This pathway plays a crucial role in a variety of cellular responses, including inflammation and smooth muscle relaxation . By preventing the breakdown of cAMP, this compound enhances these responses, potentially leading to anti-inflammatory effects and bronchodilation .
Pharmacokinetics
The metabolism and excretion details are yet to be determined .
Result of Action
This compound’s inhibition of PDE4 leads to increased levels of cAMP, which can have various effects at the molecular and cellular level. For instance, it has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, both in vitro and in vivo . This suggests that this compound may have potential for the treatment of inflammatory airway diseases .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s diet, and individual genetic factors . .
Biochemische Analyse
Biochemical Properties
Oglemilast is known to interact with the PDE4 enzyme, specifically inhibiting PDE4 subtypes . This inhibition plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a major intracellular messenger .
Cellular Effects
This compound has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, both in vitro and in vivo . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, an enzyme that hydrolyzes cAMP . By inhibiting PDE4, this compound increases the levels of cAMP within the cell, which can lead to a variety of effects at the molecular level, including changes in gene expression .
Metabolic Pathways
Given its role as a PDE4 inhibitor, it is likely involved in pathways related to the metabolism of cAMP .
Subcellular Localization
Given its role as a PDE4 inhibitor, it may be localized to areas of the cell where PDE4 and cAMP are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oglemilast involves multiple steps, starting from the preparation of the dibenzofuran core. The key steps include:
Formation of the Dibenzofuran Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as chloro, fluoro, and methanesulfonyl groups through reactions like halogenation and sulfonylation.
Coupling Reactions: Coupling of the functionalized dibenzofuran with other intermediates to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can target the nitro groups present in the intermediates used for its synthesis.
Substitution: Halogenation and sulfonylation are common substitution reactions involved in its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Sulfonylating Agents: Methanesulfonyl chloride.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
Oglemilast wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht:
Chemie: Wird als Referenzverbindung in der Untersuchung von PDE4-Inhibitoren verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation entzündlicher Reaktionen.
Medizin: In klinischen Studien zur Behandlung der chronisch obstruktiven Lungenerkrankung und des Asthmas bewertet.
Industrie: Mögliche Anwendungen bei der Entwicklung entzündungshemmender Medikamente
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Phosphodiesterase-4 (PDE4) hemmt. Diese Hemmung führt zu einem Anstieg der intrazellulären cyclischen Adenosinmonophosphat (cAMP)-Spiegel, was wiederum entzündliche Reaktionen moduliert. Die Verbindung zielt selektiv auf PDE4-Subtypen ab, wodurch die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha reduziert wird .
Ähnliche Verbindungen:
Roflumilast: Ein weiterer PDE4-Inhibitor zur Behandlung der chronisch obstruktiven Lungenerkrankung.
Apremilast: Ein PDE4-Inhibitor zur Behandlung von Psoriasis und Psoriasisarthritis.
Vergleich:
Selektivität: this compound zeigt eine hohe Selektivität für PDE4-Subtypen, ähnlich wie Roflumilast und Apremilast.
Wirksamkeit: Klinische Studien haben gezeigt, dass this compound entzündliche Reaktionen wirksam reduziert, vergleichbar mit Roflumilast.
Sicherheitsprofil: this compound hat ein günstiges Sicherheitsprofil mit weniger Nebenwirkungen im Vergleich zu einigen anderen PDE4-Inhibitoren
Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit einem erheblichen Potenzial zur Behandlung entzündlicher Erkrankungen ist. Seine einzigartigen Eigenschaften und die selektive Hemmung von PDE4 machen es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung.
Vergleich Mit ähnlichen Verbindungen
Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.
Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.
Comparison:
Selectivity: Oglemilast exhibits high selectivity for PDE4 subtypes, similar to Roflumilast and Apremilast.
Efficacy: Clinical trials have shown that this compound is effective in reducing inflammatory responses, comparable to Roflumilast.
Safety Profile: this compound has a favorable safety profile, with fewer side effects compared to some other PDE4 inhibitors
Eigenschaften
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDRAHPFKMAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999058 | |
Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778576-62-8 | |
Record name | Oglemilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oglemilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OGLEMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.